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Compound of Interest

Compound Name: C19H19F2N70
Cat. No.: B14934182
Get Quote
\ J

Compound: L-838,417 (7-tert-butyl-3-(2,5-difluorophenyl)-6-[(1-methyl-1H-1,2,4-triazol-5-
yl)methoxy][1,2,4]triazolo[4,3-b]pyridazine) Molecular Formula: C19H19F2N70 Target: GABA-A
Receptor (Positive Allosteric Modulator) Selectivity Profile: Partial agonist at a2, a3, a5;
Antagonist/Null at al.[1][2][3][4]

Introduction & Mechanism of Action

L-838,417 is a seminal compound in neuropharmacology, designed to separate the anxiolytic
effects of GABAergic modulation from the sedative side effects.[1][2][3][4]

e The Challenge: Classical benzodiazepines (e.g., Diazepam) bind non-selectively to all
synaptic GABA-A receptor subtypes (al, a2, a3, a5), leading to sedation (mediated by al)
alongside anxiolysis (mediated by a2/a3).[1][2][3][4]

e The Solution: L-838,417 acts as a functional antagonist or null modulator at the al subtype
but retains partial agonist activity at a2, a3, and a5 subtypes.[1][2][3][4]

o Application: It is the gold-standard control for validating "non-sedating anxiolytic"
mechanisms in drug discovery.[1][2][3]
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Mechanistic Pathway (GABA-A Modulation)

The following diagram illustrates the differential modulation of GABA-A receptor subtypes by L-
838,417 compared to classical benzodiazepines.[1][2][3][4]
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Figure 1: Differential signaling mechanism.[1][2][3][4] L-838,417 selectively potentiates a2/3
pathways (green) while sparing the al sedation pathway (red).[1][2][3][4]

Material Preparation & Handling

Proper reconstitution is critical.[1][2][3] L-838,417 is hydrophobic and requires organic solvents
for initial dissolution.[1][2][3][4]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.hxchem.net/dictionarye/286456-42-6.html
https://www.benchchem.com/product/b14934182/docs?utm_src=pdf-body-img#application-note-in-vitro-characterization-of-l-838-417
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.hxchem.net/dictionarye/286456-42-6.html
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.hxchem.net/dictionarye/286456-42-6.html
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.hxchem.net/dictionarye/286456-42-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14934182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter

Specification

Notes

Molecular Weight

399.41 g/mol

Primary Solvent

DMSO (Dimethyl Sulfoxide)

Soluble up to ~20-50 mM.[1][2]
[3]4]

Soluble, but DMSO is

Secondary Solvent Ethanol N
preferred for stability.[1][2][3]
N o Do not dissolve directly in
Aqueous Solubility Negligible )
media/buffer.[1][2][3]
_ Prepare in 100% DMSO.
Stock Concentration 10 mM

Aliguot and freeze.

Storage

-20°C (Solid/Stock)

Protect from light.[1][2][3][4]

Stable for >1 year.

Working Conc.

1 nM — 10 pM

Final DMSO concentration in
assay must be <0.1%.[1][2][3]

Expert Tip: When diluting the DMSO stock into aqueous assay buffer, add the stock slowly to

the vortexing buffer to prevent precipitation. If a precipitate forms, sonicate for 5 minutes.[1][2]

[3]

Experimental Protocol: Whole-Cell Patch Clamp
Electrophysiology

This is the gold standard assay for L-838,417. You must measure the potentiation of GABA-

induced currents, not direct activation.[1][2][3][4]

A. Cell System Validation

e Host Cells: HEK293 or L(tk-) cells (low endogenous GABA receptor expression).[1][2][3][4]

e Transfection: You must co-transfect three plasmids to form a functional channel:

o Alpha Subtype: a1, a2, a3, or a5 (The variable).
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o Beta Subtype: Typically 33 or 2.
o Gamma Subtype: y2 (Required for benzodiazepine sensitivity).[1][2][3]
o Ratio: 1:1:1 or 1:1:2 (a:B:y) to ensure y-subunit incorporation.[1][2][3][4]

B. Solutions

o Extracellular (Bath) Solution: 140 mM NaCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, 10 mM
HEPES, 10 mM Glucose (pH 7.4).[1][2][3][4]

e Intracellular (Pipette) Solution: 140 mM CsCI (to block K+ channels), 2 mM MgClz, 1 mM
CaClz, 10 mM HEPES, 11 mM EGTA, 2 mM ATP-Mg (pH 7.2).[1][2][3][4]

C. Execution Workflow

o Clamp: Establish whole-cell configuration; clamp voltage at -60 mV.

o GABA EC20 Determination: Apply increasing concentrations of GABA (0.1 uM — 1 mM) to
determine the EC50 for the specific cell line.[1][2][3]

o Crucial Step: For the L-838,417 assay, use a GABA concentration equivalent to EC20
(typically 1-5 uM).[1][2][3][4] Using saturating GABA (EC100) will mask the potentiating
effect of the PAM.[1][2][3]

e Drug Application:
o Phase 1 (Control): Apply GABA (EC20) for 5s - Record Current (I_control). Wash 30s.
o Phase 2 (Test): Pre-apply L-838,417 (e.g., 100 nM) for 10s.

o Phase 3 (Co-application): Apply GABA (EC20) + L-838,417 for 5s — Record Current
(I_test).

e Analysis: Calculate % Potentiation = ((I_test - |_control) / |_control) * 100.

D. Expected Results (Validation Criteria)
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GABAEC20+1puM GABAEC20 + 1 pM

Receptor Subtype . Interpretation
Diazepam L-838,417
o Confirms lack of
o <10% Potentiation ) ]
a1B3y2 >100% Potentiation (Null) sedation potential.[1]
u
[2]13][4]
Confirms partial
02B33y2 >100% Potentiation ~40-60% Potentiation agonism (Anxiolysis).
[LI[21[3]14]
o o Confirms partial
o3B3y2 >100% Potentiation ~40-60% Potentiation

agonism.[1][2][3][4]

Experimental Protocol: [*H]-Flumazenil Competition
Binding

To determine if L-838,417 binds to the receptor (Affinity) regardless of its functional effect
(Efficacy).[1][2][3][4]

A. Membrane Preparation[1][2][3]

o Harvest HEK293 cells expressing axpyy2.[1][2][3]
e Homogenize in 50 mM Tris-Citrate buffer (pH 7.4).

o Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in buffer.

B. Assay Setup

¢ Radioligand: 1 nM [3H]-Flumazenil (Ro 15-1788).[1][2][3][4]
» Non-specific Binding (NSB): Define using 10 uM Diazepam or Clonazepam.[1][2]

e Test Compound: L-838,417 (10-1° M to 10> M).[1][2][3][4]

C. Workflow Diagram
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Figure 2: Competition binding workflow to determine Ki values.
D. Data Analysis
e Plot bound radioactivity (CPM) vs. Log[L-838,417].
 Fit to a one-site competition model (Cheng-Prusoff equation) to determine Ki.[1][2][3][4]
e Note: L-838,417 has high affinity (Ki < 10 nM) for all subtypes (a1, a2, a3, a5).[1][2][3][4]

o Scientific Insight: High affinity at al but zero efficacy (from Protocol 3) confirms it is an
antagonist at al, not a non-binder.[1][2][3]

References

e McKernan, R. M., et al. (2000). "Sedative but not anxiolytic properties of benzodiazepines
are mediated by the al subtype of the GABAA receptor.”[1][2][3] Nature Neuroscience, 3(6),
587-592.[1][2][3]

e Rowlett, J. K., et al. (2005). "Different GABAA receptor subtypes mediate the anxiolytic,
abuse-related, and motor effects of benzodiazepines in primates."[1][2][3][4] PNAS, 102(3),
915-920.[1][2][3][4] [1][2]14]

e PubChem Compound Summary. "L-838,417 (CID 9908880)."[1][2][3][5] National Center for
Biotechnology Information.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b14934182/docs?utm_src=pdf-body-img#application-note-in-vitro-characterization-of-l-838-417
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.hxchem.net/dictionarye/286456-42-6.html
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.hxchem.net/dictionarye/286456-42-6.html
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.hxchem.net/dictionarye/286456-42-6.html
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.hxchem.net/dictionarye/286456-42-6.html
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://www.hxchem.net/dictionarye/286456-42-6.html
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.wikidata.org/wiki/Q6456086
https://www.medkoo.com/products/7235
https://pubchem.ncbi.nlm.nih.gov/compound/46183193
https://en.wikipedia.org/wiki/L-838,417
https://www.benchchem.com/product/b14934182?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14934182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Sources

e 1. medkoo.com [medkoo.com]
e 2.7Znklyge?2l | C19H19F2N70O | CID 46183193 - PubChem [pubchem.ncbi.nim.nih.gov]
e 3.L-838,417 - Wikipedia [en.wikipedia.org]

e 4.1,2,4-Triazolo[4,3-b]pyridazine, 3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-
1H-1,2,4-triazol-5-yl)methoxy]-/CAS:286456-42-6-HXCHEM [hxchem.net]

o 5.1-838417 - Wikidata [wikidata.org]
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[https://www.benchchem.com/product/b14934182/docs#application-note-in-vitro-
characterization-of--838-417]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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